molecular formula C8H7ClN2O3S2 B6146759 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride CAS No. 1146930-09-7

2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride

Cat. No. B6146759
CAS RN: 1146930-09-7
M. Wt: 278.7
InChI Key:
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Description

2,7-Dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride (DOTP) is a heterocyclic aromatic compound with a wide range of applications in scientific research. It is a member of the thiazolopyrimidine class of compounds, which are known for their unique properties and potential uses in medicinal chemistry, drug discovery, and other fields. DOTP has been extensively studied in recent years, and its synthesis and mechanism of action are now well understood.

Scientific Research Applications

2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride has a wide range of applications in scientific research, including medicinal chemistry, drug discovery, and other fields. It has been used to study the structure and function of proteins, as well as to identify potential therapeutic targets. 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride has also been used to study the effects of oxidative stress on cells, and to develop new methods of drug delivery. Furthermore, 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride has been used to study the mechanisms of neuronal plasticity and synaptic transmission.

Mechanism of Action

The mechanism of action of 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride is not yet fully understood. However, it is known to interact with proteins and other macromolecules in a number of ways. It is believed to act as an inhibitor of certain enzymes, as well as to modulate the activity of certain receptors. Furthermore, 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride has been shown to interact with DNA, suggesting that it may have an effect on gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride are not yet fully understood. However, it has been shown to have an effect on the activity of certain enzymes, as well as to modulate the activity of certain receptors. Furthermore, 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride has been shown to interact with DNA, suggesting that it may have an effect on gene expression.

Advantages and Limitations for Lab Experiments

The use of 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is stable in a wide range of conditions. Furthermore, it is non-toxic and has a low potential for causing adverse reactions. However, it is important to note that 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride has a relatively low solubility in water, making it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride. It could be used to develop new methods of drug delivery, or to study the effects of oxidative stress on cells. Additionally, it could be used to study the mechanisms of neuronal plasticity and synaptic transmission, or to identify potential therapeutic targets. Furthermore, 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride could be used to develop new methods of gene expression analysis, or to study the structure and function of proteins. Finally, it could be used to develop new drugs or to improve existing drugs.

Synthesis Methods

The synthesis of 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride is relatively straightforward and involves several steps. The first step is to react ethyl 4-amino-5-methylthiazole-2-carboxylate with chloroacetic acid, forming ethyl 4-chloro-5-methylthiazole-2-carboxylate. This is then reacted with 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine, forming the desired product. Finally, the product is reacted with sulfuric acid to form 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride involves the reaction of 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonic acid with thionyl chloride.", "Starting Materials": [ "2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonic acid", "Thionyl chloride" ], "Reaction": [ "To a solution of 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonic acid in a suitable solvent, add thionyl chloride dropwise with stirring.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter off any precipitated solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain 2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride as a white solid." ] }

CAS RN

1146930-09-7

Product Name

2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride

Molecular Formula

C8H7ClN2O3S2

Molecular Weight

278.7

Purity

95

Origin of Product

United States

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